molecular formula C6H14ClNO2 B13137720 (S)-Ethyl3-amino-2-methylpropanoatehydrochloride

(S)-Ethyl3-amino-2-methylpropanoatehydrochloride

Cat. No.: B13137720
M. Wt: 167.63 g/mol
InChI Key: JTJMQKNQRBCBJR-JEDNCBNOSA-N
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Description

(S)-Ethyl3-amino-2-methylpropanoatehydrochloride is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Ethyl3-amino-2-methylpropanoatehydrochloride typically involves the reaction of (S)-3-amino-2-methylpropanoic acid with ethyl alcohol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired stereochemistry is maintained. The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the use of high-purity starting materials and advanced purification techniques to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

(S)-Ethyl3-amino-2-methylpropanoatehydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products

The major products formed from these reactions include nitroso or nitro derivatives, alcohols, and amides, depending on the reaction conditions and reagents used.

Scientific Research Applications

(S)-Ethyl3-amino-2-methylpropanoatehydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is an intermediate in the production of pharmaceuticals, particularly those targeting neurological disorders.

    Industry: It is used in the manufacture of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (S)-Ethyl3-amino-2-methylpropanoatehydrochloride involves its interaction with specific molecular targets in biological systems. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-amino-2-methylpropanoic acid: The parent compound from which (S)-Ethyl3-amino-2-methylpropanoatehydrochloride is derived.

    Ethyl 2-amino-3-methylbutanoate: A structurally similar compound with different stereochemistry.

    Methyl 3-amino-2-methylpropanoate: A similar ester with a different alkyl group.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of both amino and ester functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C6H14ClNO2

Molecular Weight

167.63 g/mol

IUPAC Name

ethyl (2S)-3-amino-2-methylpropanoate;hydrochloride

InChI

InChI=1S/C6H13NO2.ClH/c1-3-9-6(8)5(2)4-7;/h5H,3-4,7H2,1-2H3;1H/t5-;/m0./s1

InChI Key

JTJMQKNQRBCBJR-JEDNCBNOSA-N

Isomeric SMILES

CCOC(=O)[C@@H](C)CN.Cl

Canonical SMILES

CCOC(=O)C(C)CN.Cl

Origin of Product

United States

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